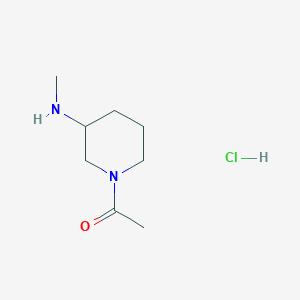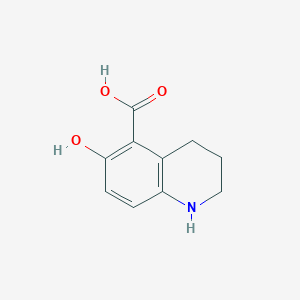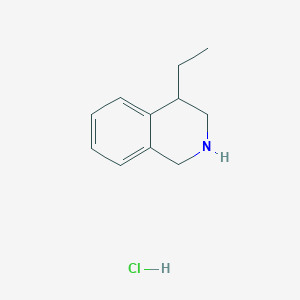
1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl It is a hydrochloride salt form of 1-(3-(Methylamino)piperidin-1-yl)ethanone, which is a derivative of piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride typically involves the reaction of 3-(Methylamino)piperidine with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylamino)pyrrolidin-1-yl)ethanone hydrochloride: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride: Similar but with the methylamino group at the 4-position.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group instead of a methylamino group.
Uniqueness
1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group at the 3-position of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-[3-(methylamino)piperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-4-8(6-10)9-2;/h8-9H,3-6H2,1-2H3;1H |
InChI Key |
QDTRDQCYAYZULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)










